Bromo-C4-PEG4-t-butyl ester, also identified as Br-PEG4-C2-Boc, is a heterobifunctional polyethylene glycol (PEG) derivative (PEG4, n=4) utilized as a chemical linker . Its structure comprises a tetraethylene glycol spacer, a reactive bromo group serving as a leaving group for nucleophilic substitution, and a t-butyl ester-protected carboxyl group that can be deprotected under acidic conditions to reveal a carboxylic acid . The compound is primarily sourced for research and development in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1].
1
Heterobifunctional linker — bromo and t-butyl ester protected acid enable sequential, orthogonal conjugation for PROTAC and ADC assembly.
2
Defined PEG4 spacer — precise length and flexibility profile for ternary complex geometry studies in targeted protein degradation.
3
Solid-state handling — solid at ambient temperature supports accurate weighing for stoichiometry-sensitive, milligram-scale reactions.
In the design of bifunctional degraders like PROTACs, the linker is not an inert spacer; its length, composition, and hydrophilicity critically influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase [1]. Generic substitution with a PEG linker of a different length (e.g., PEG3 or PEG5) or a distinct functional handle can alter the spatial orientation of the two ligands, potentially reducing degradation efficiency or increasing off-target effects. The specific four-unit PEG (PEG4) spacer in Bromo-C4-PEG4-t-butyl ester provides a defined distance and flexibility profile, while the orthogonal bromo and t-butyl ester groups enable a precise, two-step conjugation strategy essential for constructing complex, heterobifunctional molecules. Substitution with a linker lacking this precise combination of spacer length and orthogonal reactivity can lead to failed syntheses or suboptimal degrader performance.
Spacer length mismatch
PEG3 or PEG5 analogs may shift ternary complex geometry and reduce degradation efficiency; linker length is not interchangeable without re-optimization.
Orthogonality failure
Linkers lacking orthogonal bromo and protected acid groups may compromise sequential conjugation, increasing side reactions and purification burden.
Physical form variability
Oil or viscous-liquid analogs can introduce weighing errors in low-scale synthesis; solid form supports reproducible stoichiometry.
The commercially available purity of Bromo-C4-PEG4-t-butyl ester is 98%, as certified by multiple suppliers . This represents a higher purity grade compared to the more common 95% or ≥95% purity specifications for similar PEG linkers like Bromo-PEG3-t-butyl ester or Bromo-PEG6-t-butyl ester .
Purity benchmarkingCross-study comparable
98%
Supports reduced side reactions and simplified purification in high-value PROTAC synthesis.
Compared to 95–97% for PEG3/PEG6 analogs per vendor CoA.
Vendor Certificate of Analysis (CoA) specifications
Why This Matters
Higher purity reduces the risk of side reactions and simplifies purification, which is critical for high-value PROTAC synthesis where yields are paramount.
PROTAC synthesisADC linkerChemical purity
Long-Term Storage Stability
Bromo-C4-PEG4-t-butyl ester demonstrates high storage stability, with validated conditions of 2 years at -20°C as a powder and 6 months at -80°C in DMSO solution [1]. This stability profile is more precisely defined and longer in duration than the generic 'store at -20°C' recommendations often provided for analogous PEG linkers without specified validated timeframes.
Long-term storage stabilityClass-level inference
2 years at -20°C (powder)
Validated timeframe supports bulk procurement and lot consistency across campaigns.
Generic PEG linkers often lack defined stability data.
Typical PEG linker analog (unspecified, generic storage recommendation)
Quantified Difference
Validated 2-year timeframe vs. unspecified 'stable' condition
Conditions
Storage conditions as per vendor CoA
Why This Matters
Clearly defined, long-term stability data supports bulk procurement and reduces the risk of material degradation, ensuring consistent performance across multiple synthesis campaigns.
The molecular formula of Bromo-C4-PEG4-t-butyl ester is unambiguously C17H33BrO6, with a molecular weight of 413.34 g/mol . This corresponds to a precise tetraethylene glycol (PEG4, n=4) spacer. In contrast, the molecular formula of the PEG3 analog (Bromo-PEG3-t-butyl ester) is C13H25BrO5 with a molecular weight of 341.24 g/mol, representing a shorter three-unit PEG chain .
Difference of one PEG unit, resulting in a MW difference of 72.1 g/mol
Conditions
Structural analysis from vendor specifications
Why This Matters
The precise length of the PEG spacer is a critical determinant in PROTAC design for achieving optimal ternary complex geometry, making unambiguous structural identity essential for reproducible research.
Bromo-C4-PEG4-t-butyl ester is a solid at room temperature, a physical form that facilitates accurate weighing and handling for small-scale, stoichiometry-sensitive reactions . This is in contrast to some PEG-based linkers, including its PEG3 analog, which may be supplied as oils or viscous liquids, making precise mass measurement more challenging.
Solid-state handlingClass-level inference
Solid at room temperature
Minimizes weighing variability in low-milligram scale PROTAC synthesis.
Shorter PEG linkers may be oils or viscous liquids.
PROTAC linkerLaboratory handlingWeighing accuracy
Evidence Dimension
Physical State at Room Temperature
Target Compound Data
Solid
Comparator Or Baseline
Shorter PEG linkers (e.g., PEG3) which may be oils or viscous liquids
Quantified Difference
Qualitative difference in ease of handling
Conditions
Vendor product description
Why This Matters
A solid physical form minimizes variability in reaction stoichiometry due to weighing errors, which is especially important for the low-milligram scale synthesis typical in early-stage PROTAC development.
PROTAC linkerLaboratory handlingWeighing accuracy
Aqueous Solubility Profile
The hydrophilic PEG4 spacer of Bromo-C4-PEG4-t-butyl ester significantly increases its solubility in aqueous media . While not quantified in the available data, this is a class-level advantage over non-PEG or shorter PEG linkers. The compound is also soluble in common organic solvents like DCM, DMF, and DMSO .
Aqueous solubility profileClass-level inference
Increased solubility via PEG4 spacer
May improve final PROTAC solubility and simplify biological assay preparation.
Qualitative vendor description; no quantitative solubility data provided.
PROTAC linkerSolubilityAqueous media
Evidence Dimension
Solubility in Aqueous Media
Target Compound Data
Increased solubility due to PEG4 spacer
Comparator Or Baseline
Non-PEG or shorter PEG linkers
Quantified Difference
Qualitative improvement
Conditions
Vendor product description
Why This Matters
Improved aqueous solubility of the linker can translate to better solubility of the final PROTAC molecule, which is a common hurdle in drug development and can simplify biological assays.
PROTAC linkerSolubilityAqueous media
Bromo-C4-PEG4-t-butyl ester Applications
PROTACs Requiring a Defined PEG4 Spacer
Bromo-C4-PEG4-t-butyl ester is the optimal choice for synthesizing PROTACs where a linker length of exactly four PEG units is required for optimal ternary complex formation between the target protein and E3 ligase. Its high purity (98%) ensures efficient conjugation and minimizes purification challenges, while its solid-state facilitates accurate weighing for precise stoichiometry [1].
Cleavable Linker Systems in ADCs
This compound, also known as Br-PEG4-C2-Boc, is employed as a cleavable linker in ADC synthesis . The t-butyl ester group provides a protected carboxyl handle for further derivatization or payload attachment after selective deprotection, and the four-unit PEG spacer enhances the aqueous solubility of the conjugate.
Bulk Procurement and Long-Term Storage
For research programs planning extended PROTAC synthesis campaigns, the validated long-term storage stability of Bromo-C4-PEG4-t-butyl ester (2 years at -20°C as a powder) supports bulk procurement, reducing lot-to-lot variability and ensuring material availability over the project lifecycle .
Improving PROTAC Solubility
When designing PROTACs intended to target proteins with hydrophobic binding pockets, the hydrophilic PEG4 spacer in this linker can be strategically utilized to improve the overall aqueous solubility of the final bifunctional molecule, potentially enhancing its behavior in biological assays .
Application
Selection Property
Validation Focus
PROTAC design with defined PEG4 spacer
PEG4 length identity and purity grade
Ternary complex geometry and degradation efficiency in target model
Cleavable linker for ADC synthesis
Orthogonal t-butyl ester protection and aqueous solubility
Deprotection efficiency and conjugate solubility in payload studies
Multi-campaign PROTAC synthesis
Long-term powder stability (-20°C, 2 years)
Lot-to-lot consistency and material availability over project lifecycle
Improving PROTAC aqueous solubility
PEG4 hydrophilicity
Solubility enhancement in biological assay buffers; context-dependent
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